molecular formula C25H17NO3 B14557664 3-Benzoyl-5-phenyl-3,4-dihydro-2H-pyrano[2,3-b]quinolin-2-one CAS No. 61751-50-6

3-Benzoyl-5-phenyl-3,4-dihydro-2H-pyrano[2,3-b]quinolin-2-one

Cat. No.: B14557664
CAS No.: 61751-50-6
M. Wt: 379.4 g/mol
InChI Key: ORNCMNAMOQNTDT-UHFFFAOYSA-N
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Description

3-Benzoyl-5-phenyl-3,4-dihydro-2H-pyrano[2,3-b]quinolin-2-one is a complex organic compound belonging to the class of pyranoquinolines. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The structure of this compound consists of a quinoline core fused with a pyran ring, along with benzoyl and phenyl substituents.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Benzoyl-5-phenyl-3,4-dihydro-2H-pyrano[2,3-b]quinolin-2-one can be achieved through a one-pot multicomponent reaction. This involves the reaction of 2-chloroquinoline-3-carbaldehyde, 1-phenyl-2-(1,1,1-triphenylphosphanylidene)ethanone (Wittig reagent), and active methylene compounds such as benzoylacetonitrile. The reaction proceeds through a Michael addition followed by intramolecular cyclization . The advantages of this method include easily accessible starting materials, high yields (65-98%), and the absence of a metal catalyst .

Industrial Production Methods

Industrial production of this compound typically follows similar synthetic routes as laboratory methods but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process.

Chemical Reactions Analysis

Types of Reactions

3-Benzoyl-5-phenyl-3,4-dihydro-2H-pyrano[2,3-b]quinolin-2-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinoline derivatives.

    Reduction: Reduction reactions can lead to the formation of dihydroquinoline derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the quinoline and pyran rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under various conditions.

Major Products

The major products formed from these reactions include various substituted quinoline and pyran derivatives, which can have different biological and chemical properties.

Scientific Research Applications

3-Benzoyl-5-phenyl-3,4-dihydro-2H-pyrano[2,3-b]quinolin-2-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-Benzoyl-5-phenyl-3,4-dihydro-2H-pyrano[2,3-b]quinolin-2-one involves its interaction with various molecular targets and pathways. The compound can inhibit specific enzymes and receptors, leading to its biological effects. For example, it may act as an inhibitor of certain kinases or interact with DNA to exert its anticancer properties .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Benzoyl-5-phenyl-3,4-dihydro-2H-pyrano[2,3-b]quinolin-2-one is unique due to its specific substitution pattern and the presence of both benzoyl and phenyl groups

Properties

CAS No.

61751-50-6

Molecular Formula

C25H17NO3

Molecular Weight

379.4 g/mol

IUPAC Name

3-benzoyl-5-phenyl-3,4-dihydropyrano[2,3-b]quinolin-2-one

InChI

InChI=1S/C25H17NO3/c27-23(17-11-5-2-6-12-17)20-15-19-22(16-9-3-1-4-10-16)18-13-7-8-14-21(18)26-24(19)29-25(20)28/h1-14,20H,15H2

InChI Key

ORNCMNAMOQNTDT-UHFFFAOYSA-N

Canonical SMILES

C1C(C(=O)OC2=NC3=CC=CC=C3C(=C21)C4=CC=CC=C4)C(=O)C5=CC=CC=C5

Origin of Product

United States

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